2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde

Description

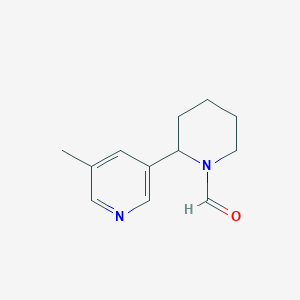

2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted with a carbaldehyde group at position 1 and a 5-methylpyridin-3-yl moiety at position 2.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-(5-methylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C12H16N2O/c1-10-6-11(8-13-7-10)12-4-2-3-5-14(12)9-15/h6-9,12H,2-5H2,1H3 |

InChI Key |

XKBATCRBJZIYNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps. One efficient method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained . This method is operationally simple and uses readily available and inexpensive starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Major Products Formed

Oxidation: 2-(5-Methylpyridin-3-yl)piperidine-1-carboxylic acid.

Reduction: 2-(5-Methylpyridin-3-yl)piperidine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block for synthesizing various biologically active molecules. Its structural characteristics allow for modifications that can enhance biological activity. Research indicates that compounds with similar structural motifs are being investigated for their effects on multiple biological pathways, including:

- Cholinesterase Inhibition : Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer’s disease. The compound's derivatives have been explored for their potential to inhibit acetylcholinesterase and butyrylcholinesterase, essential enzymes in the cholinergic system .

- Anticancer Activity : Compounds derived from 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde have shown promising cytotoxic effects against various cancer cell lines. For instance, structural modifications have led to compounds demonstrating significant antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cells, with IC50 values indicating effective inhibition of cell growth .

Synthesis and Structural Modifications

The synthesis of 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde can be achieved through several methods, including microwave-assisted synthesis and traditional organic reactions. These methods allow for high yields and the introduction of various functional groups, enhancing the compound's pharmacological profile .

Table 1: Synthesis Methods of 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde

| Method | Description | Yield (%) |

|---|---|---|

| Microwave-Assisted | Rapid synthesis under controlled conditions | >80 |

| Traditional Reactions | Conventional heating with reagents like lithium aluminum hydride | 70-90 |

Research into the biological activity of 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde has yielded insights into its potential therapeutic applications:

- Interaction Studies : Binding affinity studies have shown that this compound interacts effectively with various biological targets. Techniques such as molecular docking are employed to elucidate these interactions, providing a deeper understanding of its mechanism of action .

| Activity Type | Target | IC50 Value (μM) |

|---|---|---|

| Acetylcholinesterase Inhibition | AChE | 9.68 |

| Butyrylcholinesterase Inhibition | BChE | 11.59 |

| Cytotoxicity (HepG2) | Liver Cancer Cells | <20 |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde:

- A study demonstrated that derivatives exhibited varying degrees of cholinesterase inhibition, with some compounds showing IC50 values below 20 μM, indicating strong inhibitory potential against Alzheimer's-related enzymes .

- Another research effort highlighted the compound's anticancer properties through in vitro assays, revealing significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. compounds containing piperidine and pyridine rings are known to interact with various molecular targets and pathways. For example, piperidine derivatives have been shown to exhibit a wide range of biological activities, including acting as enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

- Key Differences: Substituent: The azepane ring replaces the 5-methyl group on the pyridine ring. Physicochemical Properties: No explicit data are available for either compound, but the azepane group likely increases molecular weight and lipophilicity compared to the methyl substituent . Safety Profile: The azepane analog is classified as hazardous due to acute toxicity and skin/eye irritation risks, suggesting that substituents significantly influence safety .

Functional Analog: GNF351

- Key Differences: Core Structure: GNF351 (N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine) shares the 5-methylpyridin-3-yl group but incorporates a purine scaffold instead of piperidine. Biological Activity: GNF351 is a known aryl hydrocarbon receptor (AHR) antagonist, highlighting the role of the 5-methylpyridin-3-yl group in receptor binding. This suggests that 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde may also interact with AHR or related pathways .

Pyridine Derivatives: Methyl 3-(6-Chloro-5-pivalamidopyridin-2-yl)acrylate

- Key Differences :

- Functionality : This compound features ester and pivalamide groups, contrasting with the carbaldehyde and methyl groups in the target compound.

- Applications : Such derivatives are often used as intermediates in synthesizing kinase inhibitors, implying that 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde could serve similar roles in drug discovery .

Data Table: Comparative Analysis

Research Implications and Limitations

- Structural Insights : The 5-methylpyridin-3-yl group enhances aromatic stacking interactions in receptor binding, as seen in GNF351 . Replacing this group with azepane (as in ) may alter solubility and toxicity.

- Data Gaps : Physical properties (e.g., melting point, solubility) and detailed toxicology for 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde remain uncharacterized in the reviewed literature.

- Safety Considerations : Analogous compounds (e.g., ) underscore the need for rigorous handling protocols, including ventilation and protective equipment.

Biological Activity

2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a piperidine ring substituted with a 5-methylpyridine moiety and an aldehyde functional group, which may contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde exhibits significant binding affinity to various receptors and enzymes, suggesting potential therapeutic applications.

Binding Affinity Studies

Studies have shown that this compound interacts with multiple biological targets. Notably, it has been investigated for its binding affinity to opioid receptors, which are critical in pain management and other physiological processes.

Table 1: Binding Affinity of 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde

| Target Receptor | Binding Affinity (Ki) |

|---|---|

| μ-opioid receptor | 7.7 nM |

| σ1 receptor | 4.5 nM |

| Histamine H3 receptor | 7.9 nM |

Therapeutic Implications

The compound's interaction with opioid receptors suggests potential use in treating conditions associated with pain and opioid-induced side effects such as constipation and nausea . Additionally, its dual activity on histamine H3 and sigma receptors points toward applications in treating nociceptive and neuropathic pain .

Study on Pain Management

A study conducted on the efficacy of 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde in a neuropathic pain model demonstrated significant analgesic effects. The compound was administered to animal models exhibiting neuropathic pain, resulting in a marked reduction in pain scores compared to control groups.

Anticancer Activity

Recent investigations into the anticancer properties of piperidine derivatives have highlighted the potential of compounds like 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde. In vitro studies revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. The mechanism appears to involve apoptosis induction through the activation of specific cellular pathways .

Q & A

Q. What are the recommended methods for synthesizing 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde?

- Methodological Answer : A common approach involves reductive amination between 5-methylpyridine-3-carbaldehyde and piperidine derivatives under controlled pH and temperature. Post-synthesis purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) ensures high yield and purity. Structural validation should include -NMR to confirm the aldehyde proton (~9.8 ppm) and piperidine ring integration . For intermediates like pyridine-carbaldehyde derivatives, TLC monitoring is critical to track reaction progress .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Based on structurally similar piperidine-carbaldehyde compounds, this substance may exhibit acute toxicity and skin/eye irritation. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention. For spills, adsorb with inert materials (e.g., sand) and dispose as hazardous waste . Stability studies suggest avoiding prolonged exposure to moisture or heat to prevent decomposition .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- -NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and methyl groups on the pyridine ring (δ 2.3–2.5 ppm).

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm) and aromatic C-H bends (~800 cm).

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (calculated MW: ~218.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Perform dynamic solubility testing in solvents (e.g., DMSO, ethanol) under varying temperatures (25–60°C) and characterize crystalline forms via X-ray diffraction. For example, a 2021 study noted that piperidine derivatives may exhibit higher solubility in polar aprotic solvents due to hydrogen-bond acceptor capacity .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

- Methodological Answer : As a piperidine-pyridine hybrid, it serves as a scaffold for nicotinic acetylcholine receptor (nAChR) modulators. Use molecular docking to assess binding affinity to nAChR subtypes. In vitro assays (e.g., radioligand displacement) can validate target engagement. A 2023 review highlighted piperidine derivatives' role in optimizing pharmacokinetic profiles, particularly blood-brain barrier permeability .

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer : Apply in silico tools like ECOSAR or TEST to predict acute aquatic toxicity. Validate with Daphnia magna or algal growth inhibition assays at environmentally relevant concentrations (0.1–10 mg/L). If degradation studies are unavailable, conduct OECD 301B biodegradability testing to assess persistence .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Use HPLC-MS with a C18 column and ammonium acetate buffer (pH 6.5) for separation. Detect impurities (e.g., residual aldehydes or piperidine byproducts) via MRM transitions. A 2005 pharmacopeial method recommends spiking with reference standards to calibrate limits of detection (<0.1%) .

Data Contradiction Analysis

Q. How should conflicting stability data under acidic vs. basic conditions be interpreted?

- Methodological Answer : Piperidine-carbaldehydes are prone to hydrolysis in acidic conditions but stable in neutral/basic buffers. Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH-adjusted solutions. For instance, a 2021 study observed 90% degradation at pH 2 within 72 hours, while pH 7.4 solutions retained >95% integrity .

Methodological Resources

- Synthesis Optimization : Refer to pyridine-carbaldehyde protocols in Catalog of Pyridine Compounds (2017) for analogous reactions .

- Safety Protocols : Follow hazard mitigation strategies outlined in Ambeed’s SDS (2024) .

- Analytical Validation : Adopt pharmacopeial buffer systems (e.g., ammonium acetate, pH 6.5) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.